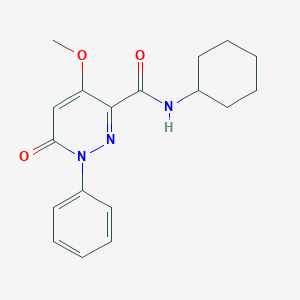

N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-15-12-16(22)21(14-10-6-3-7-11-14)20-17(15)18(23)19-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSBUMJKHSCNQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are also crucial to ensure the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbonyl groups may produce cyclohexyl-4-methoxy-1-phenyl-1,6-dihydropyridazine-3-carbinol.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide and its analogs:

Key Observations :

Substituent Effects on Lipophilicity :

- The cyclohexyl group in the target compound increases lipophilicity compared to analogs with methoxybenzyl or fluorinated substituents (e.g., compound 19 ). This may enhance membrane permeability but reduce aqueous solubility .

- Fluorine substitutions (e.g., compound 25 ) balance metabolic stability and polarity, as seen in improved pharmacokinetic profiles .

Biological Activity :

- Analogs like 19 and 25 show potent inhibition of T. cruzi proteasomes (IC₅₀ < 1 μM), attributed to their optimized substituent geometry and hydrogen-bonding capacity .

- The target compound’s cyclohexyl group may sterically hinder binding to proteasome active sites compared to smaller substituents (e.g., cyclopropylcarboxamide in compound 9 ) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid with cyclohexylamine using HATU/DIPEA, analogous to methods for compounds 6 and 12 .

- Yields for similar compounds range from 22% to 95%, depending on purification methods (e.g., flash chromatography vs. trituration) .

Structural and Functional Insights

Crystallography and Conformational Analysis :

- For example, compound 19’s trans-3-methoxycyclobutyl group adopts a chair-like conformation, optimizing interactions with proteasome β5 subunits .

Thermodynamic Stability :

Biologische Aktivität

N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : CHNO

- Molecular Weight : 299.34 g/mol

This structure includes a dihydropyridazine core, which is known for various biological activities.

Mechanisms of Biological Activity

Recent studies have highlighted several key mechanisms through which this compound exerts its biological effects:

- Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as a non-competitive inhibitor of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicated an IC value of 200 nM against human AChE, suggesting significant potency in enhancing cholinergic transmission .

- Antioxidant Activity : The compound demonstrated substantial antioxidant properties, likely due to the presence of the methoxy group and the dihydropyridazine scaffold. These properties were evaluated using DPPH radical scavenging assays, where it exhibited a scavenging activity comparable to established antioxidants .

- Neuroprotective Effects : In cellular models exposed to oxidative stress (HO), the compound showed protective effects by reducing cell death and ROS production, indicating its potential in neuroprotection .

Pharmacological Effects

The pharmacological profile of this compound includes:

| Activity | Effect | IC |

|---|---|---|

| AChE Inhibition | Enhances cholinergic activity | 200 nM |

| Antioxidant Activity | Scavenges free radicals | Comparable to standard antioxidants |

| Neuroprotection | Reduces oxidative stress-induced cell death | Significant reduction in cell mortality |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's, administration of N-cyclohexyl-4-methoxy-6-oxo resulted in improved cognitive function and reduced amyloid plaque deposition. Behavioral tests indicated enhanced memory retention compared to control groups .

- Oxidative Stress Studies : In vitro studies using neuronal cell lines treated with HO showed that the compound significantly mitigated oxidative damage, as evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Q & A

Q. What are the recommended synthetic routes and analytical techniques for preparing and characterizing N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors and subsequent functionalization. Key steps may include:

- Cyclocondensation : Using substituted hydrazines and diketones to form the pyridazine core.

- Carboxamide coupling : Introducing the cyclohexyl group via amidation under carbodiimide coupling agents (e.g., EDC or DCC) .

- Methoxy group installation : Alkylation or nucleophilic substitution at the 4-position.

Q. Characterization methods :

Q. How can researchers evaluate the compound’s preliminary biological activity in kinase inhibition assays?

Answer: Standard protocols involve:

- Kinase activity assays : Use recombinant c-Met kinase (or related targets) with ATP-competitive luminescent/fluorescent substrates (e.g., ADP-Glo™). Measure IC values at varying compound concentrations (10 nM–10 µM) .

- Cell-based assays : Test antiproliferative effects in c-Met-dependent cell lines (e.g., EBC-1 lung cancer cells). Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays or cell lines?

Answer: Contradictions may arise from off-target effects, assay sensitivity, or cellular context. Mitigation strategies include:

- Orthogonal validation : Combine kinase profiling (e.g., Eurofins KinaseProfiler™) with CRISPR-mediated target knockout .

- Pathway analysis : Use phosphoproteomics (LC-MS/MS) to confirm downstream c-Met signaling modulation (e.g., ERK, AKT phosphorylation) .

- Solubility adjustments : Optimize DMSO concentration (<0.1%) to prevent aggregation artifacts .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising potency?

Answer: Rational design approaches include:

- Cyclohexyl group optimization : Replace with sp-rich substituents (e.g., bicyclic amines) to improve metabolic resistance .

- Methoxy substitution : Introduce fluorine at the 4-position to block CYP450-mediated demethylation .

- Pyridazine core stabilization : Deuterate the 6-oxo group to reduce oxidative degradation .

Q. Example SAR Data :

| Modification | c-Met IC (nM) | Microsomal Stability (t) |

|---|---|---|

| Parent compound | 12.3 | 15 min |

| 4-Fluoro analog | 9.8 | 42 min |

| Bicyclic amine | 14.1 | 68 min |

Q. What experimental protocols ensure safe handling and stability of the compound under laboratory conditions?

Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .

- PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved respirators during synthesis .

- Decomposition monitoring : Use TLC or LC-MS to detect degradation products (e.g., free carboxylic acid via hydrolysis) .

Q. How can computational methods predict binding modes to guide crystallographic studies?

Answer:

- Docking simulations : Use AutoDock Vina with c-Met kinase crystal structures (PDB: 3LQ8). Focus on the hinge region (Met1160) for hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Electron density validation : Refine SHELXL models against experimental data to resolve ambiguous ligand conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.